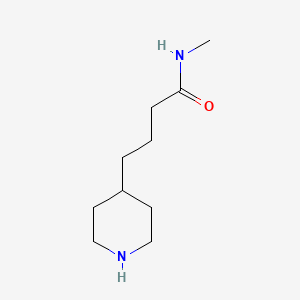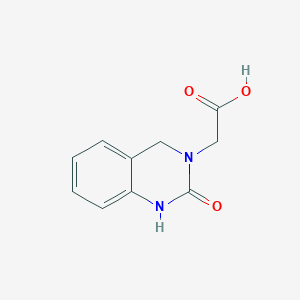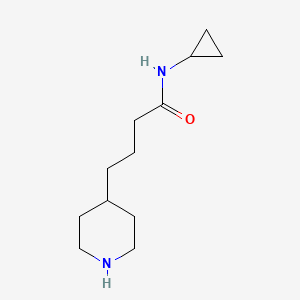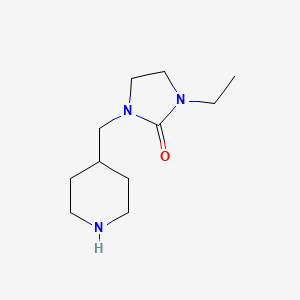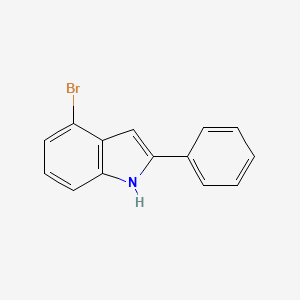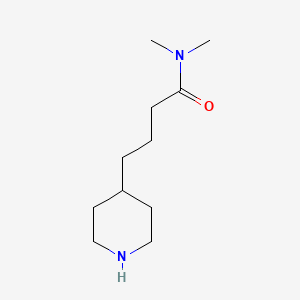
N,N-Dimethyl-4-piperidin-4-yl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-piperidin-4-yl-butyramide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-piperidin-4-yl-butyramide typically involves the reaction of 4-piperidone with dimethylamine and butyric acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:
Formation of 4-piperidone: This can be achieved through the oxidation of piperidine.
Reaction with Dimethylamine: 4-piperidone is then reacted with dimethylamine to form N,N-dimethyl-4-piperidinone.
Addition of Butyric Acid: Finally, butyric acid is added to the reaction mixture to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-piperidin-4-yl-butylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-piperidin-4-yl-butyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its piperidine structure, which is common in many bioactive molecules.
Medicine: this compound has potential applications in the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with analgesic, anti-inflammatory, or antipsychotic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific modifications made to the compound.
Comparison with Similar Compounds
- N,N-Dimethyl-4-piperidin-4-yl-acetamide
- N,N-Dimethyl-4-piperidin-4-yl-propionamide
- N,N-Dimethyl-4-piperidin-4-yl-isobutyramide
Comparison: N,N-Dimethyl-4-piperidin-4-yl-butyramide is unique due to its butyramide group, which can influence its lipophilicity and metabolic stability. Compared to its analogs with shorter or branched alkyl chains, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These differences can make it more suitable for certain applications, particularly in medicinal chemistry where specific pharmacokinetic profiles are desired.
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13(2)11(14)5-3-4-10-6-8-12-9-7-10/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFILDSDJXMWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
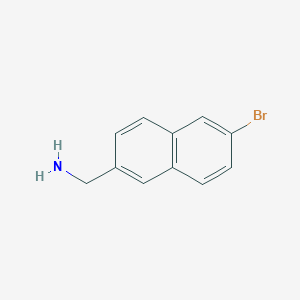
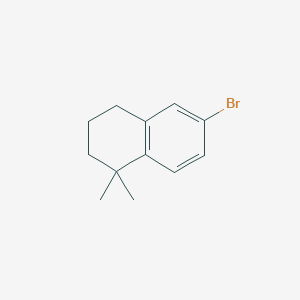
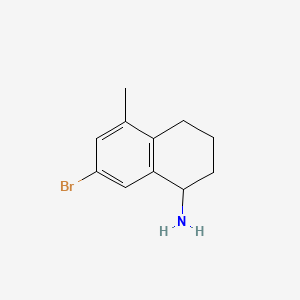
![Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B7965296.png)
![2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B7965300.png)
![6-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B7965309.png)
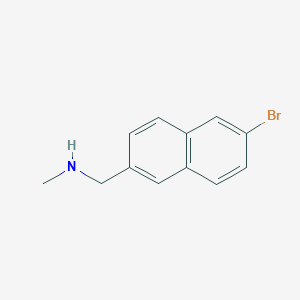
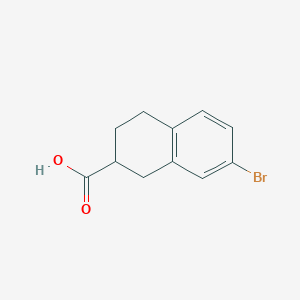
![1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B7965327.png)
